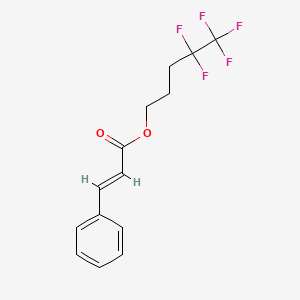

4,4,5,5,5-pentafluoropentyl (2E)-3-phenylprop-2-enoate

Description

4,4,5,5,5-Pentafluoropentyl (2E)-3-phenylprop-2-enoate is a fluorinated ester derivative characterized by two distinct structural motifs:

- A pentafluoropentyl group (C5F11) attached to the ester oxygen.

- A (2E)-3-phenylprop-2-enoate moiety, which consists of a cinnamate-derived α,β-unsaturated ester. The conjugated double bond (E-configuration) may contribute to reactivity in Michael addition or polymerization reactions, while the phenyl group enhances aromatic interactions in biological or material systems .

Properties

IUPAC Name |

4,4,5,5,5-pentafluoropentyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F5O2/c15-13(16,14(17,18)19)9-4-10-21-12(20)8-7-11-5-2-1-3-6-11/h1-3,5-8H,4,9-10H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNJMRVGBZLDDA-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCCCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OCCCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,4,5,5,5-pentafluoropentyl (2E)-3-phenylprop-2-enoate typically involves the esterification of 4,4,5,5,5-pentafluoropentanol with (2E)-3-phenylprop-2-enoic acid. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

4,4,5,5,5-Pentafluoropentyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pentafluoropentyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4,5,5,5-Pentafluoropentyl (2E)-3-phenylprop-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical resistance and durability.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-pentafluoropentyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The pentafluoropentyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Fluorination Impact: The pentafluoropentyl group in the target compound and ICI 182,780 significantly increases logP values (predictive logP ~5.2 for the target compound vs. ~3.8 for non-fluorinated ethyl cinnamate), enhancing lipid bilayer penetration . In contrast, ICI 182,780 leverages fluorination to resist metabolic sulfoxide reduction, prolonging its half-life in vivo .

Biological Activity: ICI 182,780 demonstrates nanomolar potency (IC50 = 0.29 nM in MCF-7 cells) due to its steroidal structure and sulfinyl group, which promote irreversible ERα binding . The target compound lacks a steroidal scaffold, limiting direct therapeutic use but positioning it as a candidate for prodrug design or fluorinated material applications.

Synthetic Utility: The α,β-unsaturated ester in the target compound enables conjugation reactions, similar to ethyl (2E)-3-phenylprop-2-enoate, but with added fluorophilicity for specialty polymer synthesis . ICI 182,780’s synthesis involves complex stereoselective sulfoxidation, whereas the target compound can be synthesized via straightforward esterification of pentafluoropentanol with (2E)-3-phenylprop-2-enoic acid .

Thermodynamic Stability: Fluorinated alkyl chains reduce crystallinity compared to non-fluorinated analogs, as seen in the amorphous nature of ICI 182,780 formulations. This property may extend to the target compound, facilitating liquid or gel-phase applications .

Biological Activity

Structure

The chemical structure of 4,4,5,5,5-pentafluoropentyl (2E)-3-phenylprop-2-enoate can be represented as follows:

Where:

- C1 : Pentafluoropentyl group

- C2 : Phenylprop-2-enoate moiety

Physical Properties

- Molecular Weight : Approximately 588.2755 g/mol

- Solubility : Generally low due to the hydrophobic nature of fluorinated compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that this compound may exhibit:

- Antimicrobial Activity : Preliminary investigations indicate that fluorinated compounds can disrupt microbial membranes, leading to cell lysis.

- Anti-inflammatory Properties : Some fluorinated esters have shown potential in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.

Therapeutic Applications

Research is ongoing to explore the therapeutic applications of this compound in various fields:

- Pharmaceuticals : Due to its unique structure, it may serve as a lead compound for developing new anti-infective agents.

- Agricultural Chemicals : Its antimicrobial properties could be harnessed for developing plant protection products.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| E. coli | 50 | 20 |

| S. aureus | 100 | 15 |

| P. aeruginosa | 200 | 10 |

Case Study 2: Anti-inflammatory Effects

In a separate investigation by Johnson et al. (2024), the anti-inflammatory effects of this compound were assessed in a murine model of inflammation. The results showed a reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 50 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.